molecular formula C12H14N4O2 B15248560 6-Amino-5-benzylamino-1-methyluracil CAS No. 70404-28-3

6-Amino-5-benzylamino-1-methyluracil

Cat. No.: B15248560
CAS No.: 70404-28-3
M. Wt: 246.27 g/mol
InChI Key: AVLHUERSENISNJ-UHFFFAOYSA-N
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Description

6-Amino-5-benzylamino-1-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino and benzylamino groups at the 6th and 5th positions, respectively, and a methyl group at the 1st position of the uracil ring. Its molecular formula is C12H14N4O2, and it has a molecular weight of 246.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-benzylamino-1-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with benzylamine under specific conditions to introduce the benzylamino group at the 5th position. The amino group at the 6th position can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-benzylamino-1-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Benzylamine, ammonia.

Major Products Formed

The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6-Amino-5-benzylamino-1-methyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-benzylamino-1-methyluracil involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of nucleic acid synthesis and interference with protein function. These interactions can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-benzylamino-1-methyluracil is unique due to the presence of both amino and benzylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

70404-28-3

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

6-amino-5-(benzylamino)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N4O2/c1-16-10(13)9(11(17)15-12(16)18)14-7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)

InChI Key

AVLHUERSENISNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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